![molecular formula C18H20BrNO B14188042 (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920796-76-5](/img/structure/B14188042.png)
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]-, (2R)- is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the bromophenyl and phenylethyl groups in this compound suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with appropriate aryl halides under basic conditions. For this specific compound, a possible synthetic route could involve:
Nucleophilic Substitution: Reacting morpholine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Chiral Resolution: Using chiral catalysts or chiral resolution techniques to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Reactors: For small-scale production, batch reactors with precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
Morpholine derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology
These compounds can act as enzyme inhibitors or receptor ligands, making them valuable in biochemical research.
Medicine
Morpholine derivatives have been investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry
In the industrial sector, morpholine derivatives are used as corrosion inhibitors, solvents, and emulsifying agents.
Mecanismo De Acción
The mechanism of action of morpholine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of the bromophenyl and phenylethyl groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine, 4-phenyl-: Another morpholine derivative with a phenyl group.
Morpholine, 4-(4-bromophenyl)-: A simpler derivative with only a bromophenyl group.
Uniqueness
The unique combination of the bromophenyl and phenylethyl groups in Morpholine, 2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]-, (2R)- may confer distinct biological activity and chemical reactivity compared to other morpholine derivatives.
Propiedades
Número CAS |
920796-76-5 |
|---|---|
Fórmula molecular |
C18H20BrNO |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
(2R)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20BrNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
Clave InChI |
YWMUEQLXCPKKRF-KDOFPFPSSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


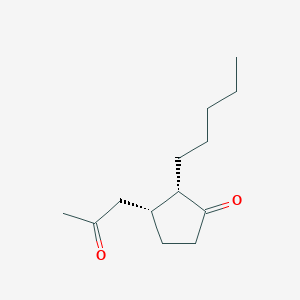

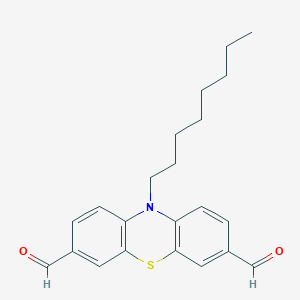
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
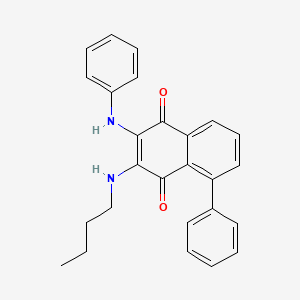
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)


![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
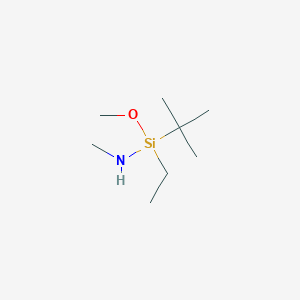
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
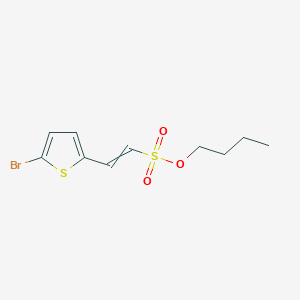
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
